Isochlorogenic acid B is predominantly found in various plants, particularly in coffee beans (Coffea spp.), fruits such as blueberries (Vaccinium myrtillus), and other botanical sources like Lonicerae japonicae. These plants are known for their rich content of phenolic compounds, which contribute to their health-promoting properties .
The synthesis of isochlorogenic acid B can be achieved through various methods, including enzymatic and chemical synthesis. The enzymatic synthesis typically involves the use of specific enzymes such as hydroxycinnamate:coenzyme A ligase and hydroxycinnamoyl-CoA quinate transferase, which catalyze the formation of chlorogenic acids from their precursors .
Chemical synthesis methods often involve the reaction of caffeic acid derivatives with quinic acid under controlled conditions. For instance, one method entails reacting beta-phenylacrylic acid with alkylidenedioxy-protected quinic acid in the presence of a coupling agent like dicyclohexylcarbodiimide .
The enzymatic pathways for synthesizing isochlorogenic acid B begin with the shikimic acid pathway, leading to the production of caffeoyl-CoA and quinic acid. These substrates undergo acylation to form various chlorogenic acids, including isochlorogenic acid B. The process requires precise control over pH and temperature to optimize yield and minimize by-products .
Isochlorogenic acid B has a complex molecular structure characterized by multiple hydroxyl groups and an ester bond between quinic and caffeic acids. Its chemical formula is , featuring a bicyclic structure that contributes to its biological activity.
The molecular weight of isochlorogenic acid B is approximately 354.31 g/mol. The compound exhibits several stereocenters due to the presence of multiple chiral carbons in its structure, which can influence its interaction with biological targets .
Isochlorogenic acid B can participate in various chemical reactions typical of phenolic compounds. These include oxidation, where it can form reactive oxygen species under certain conditions, and esterification reactions that may alter its bioactivity.
The stability of isochlorogenic acid B can be influenced by factors such as pH and temperature. For instance, at higher pH levels, isomerization can occur, resulting in different structural forms that may exhibit varying biological activities . Analytical techniques like high-performance liquid chromatography coupled with mass spectrometry are commonly employed to monitor these reactions and characterize the compound accurately .
The mechanism of action of isochlorogenic acid B primarily involves its antioxidant properties. It scavenges free radicals and reduces oxidative stress within cells, thereby protecting cellular components from damage. Additionally, it may modulate various signaling pathways related to inflammation and metabolic processes.
Research indicates that isochlorogenic acid B can influence pathways involving nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) and mitogen-activated protein kinases (MAPK), which are crucial for inflammatory responses . Its ability to inhibit pro-inflammatory cytokines further underscores its potential therapeutic applications.
Isochlorogenic acid B typically appears as a white to off-white crystalline powder. It is soluble in water and organic solvents such as methanol and ethanol but exhibits low solubility in nonpolar solvents.
The compound has notable stability under acidic conditions but may degrade under alkaline conditions or prolonged exposure to light. Its melting point ranges around 200-210°C, indicating thermal stability suitable for various applications .
Isochlorogenic acid B has garnered attention in scientific research due to its potential health benefits. It is studied for its role as an antioxidant agent, anti-inflammatory compound, and potential neuroprotective agent. Furthermore, it has applications in food science as a natural preservative due to its antimicrobial properties.
Research continues into its effects on chronic diseases such as diabetes and cardiovascular disorders, highlighting its importance in nutraceuticals and functional foods .
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